

Application Notes: Zosuquidar Trihydrochloride Solubility and Handling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Zosuquidar trihydrochloride

Cat. No.: B10761894

[Get Quote](#)

Introduction **Zosuquidar trihydrochloride** (synonyms: LY335979, RS-33295-198) is a potent, third-generation, non-competitive inhibitor of P-glycoprotein (P-gp, also known as MDR1).[1][2] P-gp is an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump, contributing to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell.[2] Zosuquidar binds to P-gp with high affinity ($K_i \approx 59\text{-}60\text{ nM}$), blocking this efflux mechanism.[3][4][5] This inhibition restores the intracellular concentration of cytotoxic drugs, thereby resensitizing MDR cancer cells to chemotherapy.[4][6] Given its significance in preclinical and clinical research, accurate preparation of zosuquidar solutions is critical. These application notes provide detailed information on the solubility of **zosuquidar trihydrochloride** in dimethyl sulfoxide (DMSO) and water, along with protocols for solution preparation and a standardized method for solubility determination.

Quantitative Solubility Data

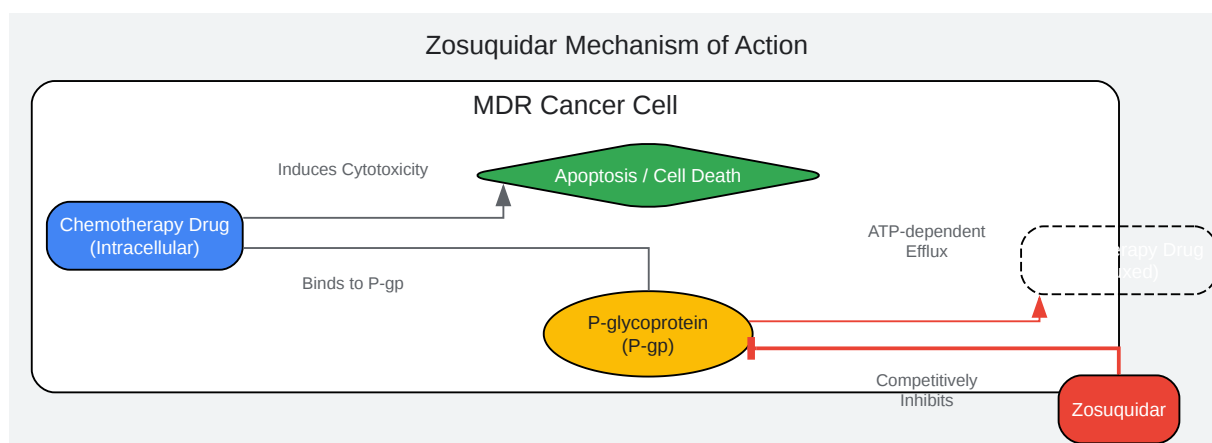
The solubility of **zosuquidar trihydrochloride** can vary between suppliers and based on the specific lot and experimental conditions (e.g., temperature, sonication). The data below, compiled from various sources, should be used as a guideline. It is recommended to perform small-scale solubility tests before preparing large-volume stock solutions.

| Solvent | Reported Solubility (mg/mL) | Reported Solubility (mM) | Notes | Source(s) |
|----------------------------|-----------------------------|--------------------------|---|-------------------------|
| DMSO | 1 - 127 | 1.57 - 199.37 | A wide range is reported. Sonication is recommended to achieve higher concentrations. [3] Fresh DMSO should be used as moisture can reduce solubility. [4] | [3][4][7][8][9][10][11] |
| Water | 4 - 28 | 7.85 - 44.0 | Sparingly soluble.[7] Warming or sonication is often required to facilitate dissolution.[9] [11] | [4][8][9][10][11] |
| Ethanol | ~10 | ~15.7 | Soluble.[7] | [7] |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.33 | ~0.52 | For aqueous buffers, dissolving in ethanol first is recommended. [7] | [7] |

Molecular Weight of **Zosuquidar Trihydrochloride**: 636.99 g/mol [3][6]

Mechanism of Action: P-glycoprotein Inhibition

Zosuquidar functions by directly interacting with the P-glycoprotein efflux pump. In multidrug-resistant cancer cells, P-gp utilizes ATP to actively transport chemotherapeutic drugs out of the cell, lowering their intracellular concentration and reducing their efficacy. Zosuquidar competitively binds to the substrate-binding site of P-gp, preventing the pump from recognizing and effluxing the anticancer drugs.[2][4] This leads to the accumulation of the therapeutic agent within the cancer cell, restoring its cytotoxic effect and overcoming resistance.



[Click to download full resolution via product page](#)

Caption: Zosuquidar competitively inhibits the P-gp efflux pump, increasing intracellular chemotherapy concentration and restoring cytotoxicity in resistant cancer cells.

Experimental Protocols

Protocol 1: Preparation of Zosuquidar Stock Solutions

Materials:

- **Zosuquidar trihydrochloride** powder
- Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
- Sterile deionized water or PBS

- Vortex mixer
- Sonicator (bath or probe type)
- Sterile microcentrifuge tubes or vials
- Calibrated pipettes

A. Preparation of a 10 mM DMSO Stock Solution:

- Weighing: Accurately weigh out 6.37 mg of **zosuquidar trihydrochloride** powder and place it into a sterile vial.
- Solvent Addition: Add 1.0 mL of fresh, anhydrous DMSO to the vial.
- Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes.
- Sonication: If the solid does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes.^[3] Intermittent vortexing can aid dissolution. Avoid overheating the sample.
- Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (weeks) or -80°C for long-term (months) storage.^{[3][5]} It is often recommended to prepare solutions fresh, as the compound can be unstable in solution.^{[9][12]}

B. Preparation of an Aqueous Stock Solution: Note: Zosuquidar is sparingly soluble in aqueous buffers. Achieving high concentrations can be difficult.

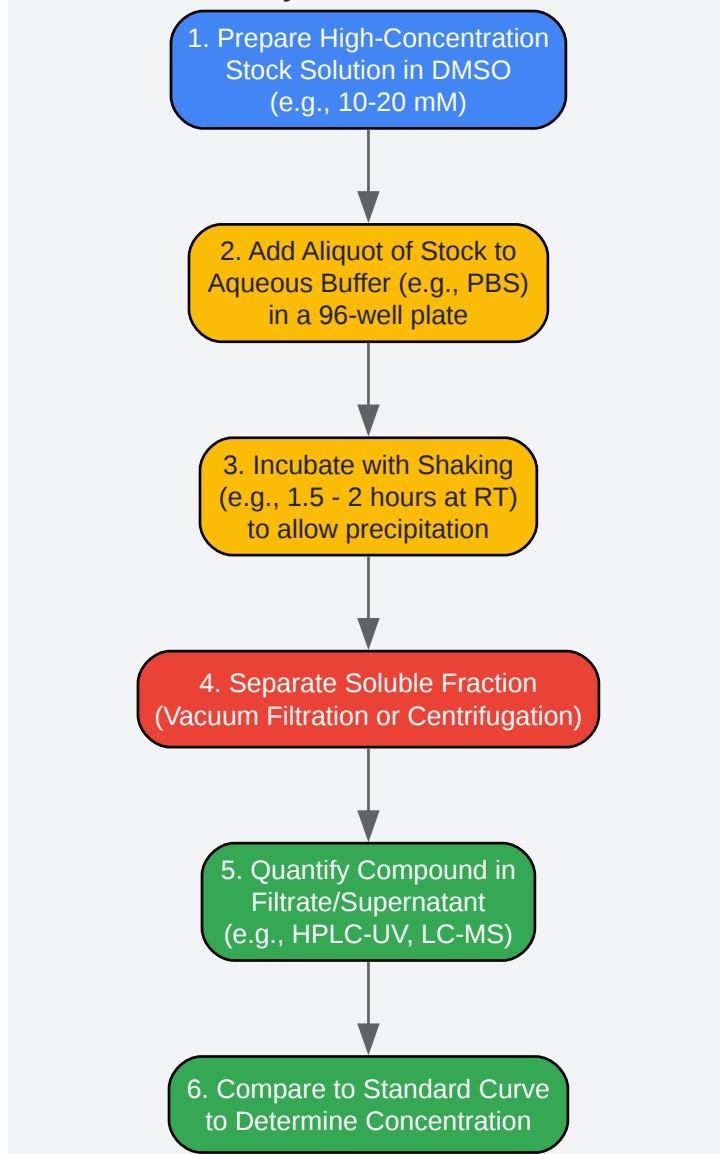
- Weighing: Accurately weigh the desired amount of **zosuquidar trihydrochloride** powder (e.g., 5 mg for a 5 mg/mL solution) into a sterile vial.
- Solvent Addition: Add 1.0 mL of sterile deionized water or PBS.
- Dissolution: Cap the vial and vortex vigorously.

- Assisted Dissolution: Use an ultrasonic bath to aid dissolution.^[9] Gentle warming (e.g., to 37°C) may also be applied, but stability at elevated temperatures should be considered.^[11]
- Alternative Method for Aqueous Buffers: For maximum solubility in aqueous buffers, first dissolve the compound in a minimal amount of ethanol (~10 mg/mL) and then dilute this stock with the aqueous buffer of choice (e.g., to a final 1:2 ratio of ethanol:PBS).^[7]
- Sterilization & Use: If for cell culture use, sterilize the final aqueous solution by passing it through a 0.22 µm syringe filter. Aqueous solutions are less stable and should ideally be prepared fresh for each experiment.^[7]

Protocol 2: General Workflow for Kinetic Solubility Determination

This protocol outlines a high-throughput method to estimate the kinetic solubility of a compound like zosuquidar, starting from a DMSO stock solution. This method is common in early drug discovery.

Kinetic Solubility Determination Workflow



[Click to download full resolution via product page](#)

Caption: A generalized workflow for assessing the kinetic aqueous solubility of a compound from a DMSO stock solution.

Methodology:

- Prepare Stock Solution: Prepare a concentrated stock solution of **zosuquidar trihydrochloride** in 100% DMSO (e.g., 10 mM), as described in Protocol 1A.

- **Dilution in Aqueous Buffer:** In the wells of a 96-well plate, add a small aliquot of the DMSO stock solution to the aqueous buffer of interest (e.g., PBS, pH 7.4). A common final concentration of DMSO is kept low (e.g., 1-5%) to minimize its co-solvent effect.[13]
- **Equilibration/Precipitation:** Seal the plate and incubate at room temperature for 1.5 to 2 hours with constant agitation (shaking). This allows the compound to precipitate out of the solution until it reaches its kinetic solubility limit.
- **Separation:** Separate the soluble fraction from the precipitate. This is typically achieved by filtering the contents of the plate through a filter plate (e.g., 0.45 μm) into a new collection plate via vacuum.[13] Alternatively, the plate can be centrifuged at high speed, and the supernatant carefully collected.
- **Quantification:** The concentration of zosuquidar in the clear filtrate or supernatant is then quantified using an appropriate analytical method, such as HPLC-UV or LC-MS/MS.
- **Calculation:** The solubility is determined by comparing the measured concentration against a standard calibration curve prepared from the initial DMSO stock solution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Portico [access.portico.org]
2. Zosuquidar: An Effective Molecule for Intracellular Ca^{2+} Measurement in P-gp Positive Cells - PMC [pmc.ncbi.nlm.nih.gov]
3. Zosuquidar (LY-335979) trihydrochloride | TargetMol [targetmol.com]
4. selleckchem.com [selleckchem.com]
5. medchemexpress.com [medchemexpress.com]
6. rndsystems.com [rndsystems.com]
7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. chembk.com [chembk.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medkoo.com [medkoo.com]
- 11. $\geq 98\%$ (HPLC), powder, p-Glycoprotein inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Application Notes: Zosuquidar Trihydrochloride Solubility and Handling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10761894#zosuquidar-trihydrochloride-solubility-in-dms-and-water]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com